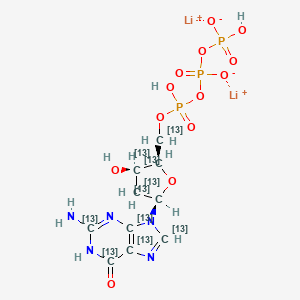

dGTP-13C10 (dilithium)

Description

dGTP-13C10 (dilithium) is a stable isotope-labeled derivative of 2'-deoxyguanosine-5'-triphosphate (dGTP), where ten carbon atoms are replaced with carbon-13 (13C). This compound (molecular formula: 13C10H14Li2N5O13P3; molecular weight: 533.94 g/mol) serves as a critical tracer in drug development, enabling precise quantification of metabolic pathways, nucleic acid synthesis, and pharmacokinetic studies . Its isotopic labeling minimizes interference with natural biochemical processes, making it invaluable for mass spectrometry-based assays and nuclear magnetic resonance (NMR) studies .

Properties

Molecular Formula |

C10H14Li2N5O13P3 |

|---|---|

Molecular Weight |

529.0 g/mol |

IUPAC Name |

dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5-,6-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |

InChI Key |

JMSIWULFUCIEMD-ATJOZINPSA-L |

Isomeric SMILES |

[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C]2N=[13C](N[13C]3=O)N)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Canonical SMILES |

[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dGTP-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the guanosine nucleotideThe carbon-13 labeling is achieved through the use of carbon-13 labeled precursors .

Industrial Production Methods: Industrial production of dGTP-13C10 (dilithium) involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research .

Chemical Reactions Analysis

Types of Reactions: dGTP-13C10 (dilithium) undergoes various chemical reactions, including:

Oxidation: The guanosine nucleotide is highly susceptible to oxidative damage, leading to the formation of 8-oxo-dGTP.

Substitution: The triphosphate groups can participate in substitution reactions, particularly in the presence of nucleophilic reagents.

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide, reactive oxygen species.

Substitution Reagents: Nucleophiles such as hydroxide ions and amines.

Major Products:

Oxidation: 8-oxo-dGTP.

Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: dGTP-13C10 (dilithium) is used as a tracer in chemical reactions to study the mechanisms and pathways of nucleotide synthesis and degradation .

Biology: In molecular biology, it is used in polymerase chain reactions and other deoxyribonucleic acid amplification techniques to study gene expression and mutation .

Medicine: The compound is used in medical research to study the effects of oxidative stress on deoxyribonucleic acid and to develop potential therapeutic interventions .

Industry: In the pharmaceutical industry, dGTP-13C10 (dilithium) is used in the development of new drugs and diagnostic tools .

Mechanism of Action

dGTP-13C10 (dilithium) exerts its effects by participating in deoxyribonucleic acid synthesis. The carbon-13 labeling allows for the tracking and quantification of the nucleotide in various biochemical pathways. The compound is incorporated into deoxyribonucleic acid by polymerases, and its presence can be detected using nuclear magnetic resonance spectroscopy and other analytical techniques .

Comparison with Similar Compounds

Key Properties :

- Storage : Powder form is stable for 3 years at -20°C and 2 years at 4°C. Solutions stored at -80°C or -20°C retain stability for 6 months and 1 month, respectively .

- Solubility: Soluble in DMSO; alternatives include H2O, ethanol, or DMF. For low solubility (<1 mg/mL), formulations with PEG300, Tween 80, or SBE-β-CD are recommended for in vivo applications .

- Applications : Used in tracking DNA replication fidelity, mutagenesis studies, and drug metabolism profiling .

Comparison with Similar Compounds

Isotope-Labeled dGTP Derivatives

dGTP-13C10 (dilithium) is part of a family of isotope-labeled dGTP analogs. Below is a comparative analysis with key analogs:

| Property | dGTP-13C10 (Dilithium) | dGTP-d14 (Dilithium) | dGTP-13C10,15N5 (Dilithium) |

|---|---|---|---|

| Isotopic Label | 10×13C | 14×D (deuterium) | 10×13C, 5×15N |

| Molecular Formula | 13C10H14Li2N5O13P3 | C10D14Li2N5O13P3 | 13C10H14Li215N5O13P3 |

| Molecular Weight (g/mol) | 533.94 | 533.13 | 538.95 (estimated) |

| Storage Stability | -20°C (3 years) | -20°C (similar, data inferred) | -80°C preferred for 15N stability |

| Applications | Metabolic tracing | Deuterium exchange studies | Dual isotopic tracing (C/N) |

Key Findings :

- Isotopic Specificity : dGTP-13C10 avoids deuterium’s kinetic isotope effects, which can alter enzyme binding or reaction rates in dGTP-d14 .

- Multi-Isotope Utility : dGTP-13C10,15N5 provides dual labeling for simultaneous tracking of carbon and nitrogen fluxes, enhancing data resolution in complex systems .

Q & A

Q. What interdisciplinary approaches enhance the utility of dGTP-13C10 (dilithium) in studying DNA repair mechanisms?

- Methodological Answer : Combine CRISPR-Cas9 gene editing (to induce repair pathways) with single-cell RNA sequencing. Integrate cryo-electron microscopy to visualize labeled DNA-protein complexes. Partner with computational biologists for molecular dynamics simulations .

Data Management and Reproducibility

Q. How should researchers document and share protocols for dGTP-13C10 (dilithium) usage to ensure reproducibility?

- Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Publish detailed step-by-step protocols on platforms like protocols.io . Include raw MS spectra and buffer recipes in supplementary materials .

Q. What metadata standards are critical for archiving datasets generated with dGTP-13C10 (dilithium) in public repositories?

- Methodological Answer : Adopt MIAME (Minimum Information About a Microarray Experiment) or MIAPE (for proteomics) guidelines. Annotate isotopic purity, lot numbers, and storage conditions. Deposit data in repositories like NCBI’s BioProject or MetaboLights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.